3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile
Description
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a phenyl ring substituted with bromine and iodine at the 3- and 4-positions, respectively, and a ketone group adjacent to a nitrile moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems such as pyrazoles, pyridines, and thiazoles, which are prevalent in pharmaceuticals and agrochemicals .
Synthesis: The general synthesis involves bromination of substituted acetophenones followed by cyanation. For example, 2-bromo-1-(4-nitrophenyl)ethan-1-one reacts with sodium cyanide to yield 3-(4-nitrophenyl)-3-oxopropanenitrile . Similar methods apply to derivatives with halogens or electron-donating/withdrawing groups on the phenyl ring .
Properties
Molecular Formula |
C9H5BrINO |
|---|---|
Molecular Weight |
349.95 g/mol |
IUPAC Name |
3-(3-bromo-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrINO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
MTCCTDOOVOZALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile typically involves the bromination and iodination of aniline derivatives. One common method involves the reaction of 3-bromoaniline with iodine monochloride in the presence of calcium carbonate and dichloromethane at room temperature . The resulting 3-bromo-4-iodoaniline can then be further reacted with appropriate reagents to introduce the nitrile and ketone functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield 3-(3-Bromo-4-iodophenyl)-3-hydroxypropanenitrile, while substitution of the halogens can yield various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and functional groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biological and chemical properties of β-ketonitriles are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (NO₂, Br, I): Increase electrophilicity of the ketone, accelerating reactions with nitrogen nucleophiles (e.g., hydrazines) to form pyrazoles .
- Electron-Donating Groups (OCH₃, CH₃) : Reduce ketone reactivity but improve solubility and bioavailability, making them suitable for drug candidates .
- Halogen Positioning : Bromine at the 3-position (meta) directs electrophilic substitution, while iodine at the 4-position (para) enhances steric effects and binding to hydrophobic enzyme pockets .
Biological Activity
3-(3-Bromo-4-iodophenyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a nitrile group, a ketone functional group, and a bromo-iodophenyl moiety, which are crucial for its biological activity. Its chemical formula is with a molecular weight of approximately 305.99 g/mol. The presence of bromine and iodine enhances its electrophilicity, potentially increasing its reactivity towards biological targets.
1. Antibacterial Activity
Recent studies indicate that derivatives of this compound exhibit promising antibacterial properties against various strains of bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
The compound was synthesized using methods involving sulfonic-acid-functionalized activated carbon as a catalyst, yielding effective antibacterial agents against both Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrate significant tumor cell-specific cytotoxicity.
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Significant inhibition |
| HeLa (Cervical Cancer) | 12.8 | Significant inhibition |
| A549 (Lung Cancer) | 18.2 | Moderate inhibition |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .
3. Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown potential anti-inflammatory effects in preclinical models.
| Model | Effect | Standard Comparison |
|---|---|---|
| Carrageenan-induced paw edema in rats | 65% reduction in edema at 50 mg/kg | Diclofenac (70% reduction) |
The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity against multi-resistant strains of Staphylococcus aureus, demonstrating that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .
- Cancer Cell Line Study : In a comparative study involving various cancer cell lines, the compound exhibited superior cytotoxicity compared to standard chemotherapeutics, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
